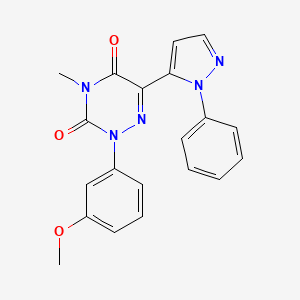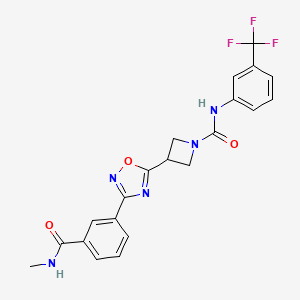
3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a methylcarbamoyl group, a phenyl group, an oxadiazole ring, an azetidine ring, and a trifluoromethyl group . These groups could potentially contribute to the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central azetidine ring. The presence of the trifluoromethyl group could potentially influence the compound’s electronic properties due to the high electronegativity of fluorine .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, the oxadiazole ring, and the azetidine ring. Trifluoromethyl groups are known to be quite reactive and can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .科学的研究の応用
Efficient Scale-Up Synthesis
An efficient scale-up synthesis of BMS-520, a potent and selective isoxazole-containing S1P1 receptor agonist, showcases the utility of 1,2,4-oxadiazole derivatives in developing pharmaceuticals. The synthesis process involves regioselective cycloaddition and chemo-selective hydrolysis, underlining the compound's role in preclinical studies (Hou et al., 2016).
Synthesis of Triazine Derivatives
The transformation of 1,3,4-oxadiazol-2(3H)-one derivatives into 1,3,5-triazine derivatives through cyclic transformation emphasizes the chemical versatility and potential for creating novel compounds with diverse pharmaceutical applications (Chau, Malanda, & Milcent, 1997).
Antitumor and Immunomodulatory Properties
Research into isoxazol and cinchoninic acid derivatives, including their effects on dihydroorotate dehydrogenase, illustrates the compound's relevance in developing immunosuppressive and antitumor agents. This highlights the pharmaceutical potential in modulating immune responses and cancer treatment (Knecht & Löffler, 1998).
Development of Cardiotonic Agents
The synthesis of thiazolidine derivatives and their evaluation as cardiotonic agents point to the potential applications of similar compounds in addressing cardiovascular diseases. This research underscores the ongoing efforts to develop more effective treatments for heart-related conditions (Nate et al., 1987).
Exploration of mGluR5 Modulators
The identification of aryl azetidinyl oxadiazoles as positive allosteric modulators (PAMs) for mGluR5, with improved physico-chemical properties, opens new avenues for neurological disorder treatments, such as schizophrenia and depression. This research exemplifies the compound's role in neuropsychiatric drug development (Packiarajan et al., 2012).
特性
IUPAC Name |
3-[3-[3-(methylcarbamoyl)phenyl]-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O3/c1-25-18(30)13-5-2-4-12(8-13)17-27-19(32-28-17)14-10-29(11-14)20(31)26-16-7-3-6-15(9-16)21(22,23)24/h2-9,14H,10-11H2,1H3,(H,25,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQCIFFAFRJWMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

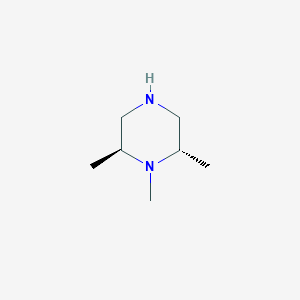
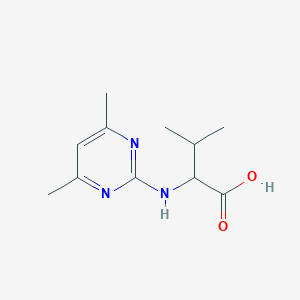
![3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2479370.png)

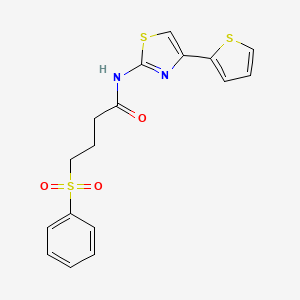



![(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2479381.png)
![2-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2479383.png)
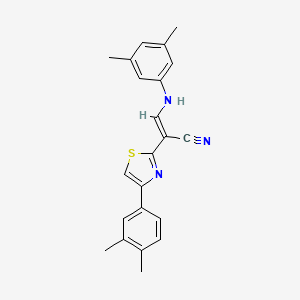
![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2479387.png)

